REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8](Br)=[CH:7][C:6]=1[N+]([O-])=O)(=[O:3])C.[OH-].[Na+].BrC1C2C(=CC=CC=2)C(O)=C([N+:33]([O-])=O)C=1>>[NH2:33][C:1]([NH2:4])=[O:3].[N:4]1[C:5]2[C:14]3[C:9]([CH:8]=[CH:7][C:6]=2[O:3][CH:1]=1)=[CH:10][CH:11]=[CH:12][CH:13]=3 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(C=C(C2=CC=CC=C12)Br)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C2=CC=CC=C12)O)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
substitution occurred instead of hydrolysis
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
N1=COC2=C1C1=CC=CC=C1C=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |